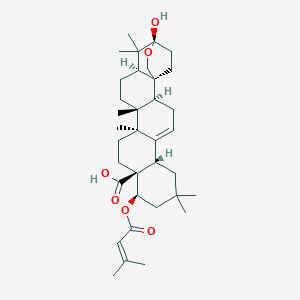

Lantanilic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H52O6 |

|---|---|

Molecular Weight |

568.8 g/mol |

IUPAC Name |

(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |

InChI |

InChI=1S/C35H52O6/c1-21(2)17-27(36)41-26-19-29(3,4)18-23-22-9-10-25-32(8,31(22,7)13-15-34(23,26)28(37)38)12-11-24-30(5,6)35(39)16-14-33(24,25)20-40-35/h9,17,23-26,39H,10-16,18-20H2,1-8H3,(H,37,38)/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1 |

InChI Key |

HGMVESCHSMFWDD-ZUQXEZLCSA-N |

SMILES |

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C |

Isomeric SMILES |

CC(=CC(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C |

Canonical SMILES |

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Biosynthesis of Lantanilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a pentacyclic triterpenoid found in plants of the Lantana genus, has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway remains unelucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of oleanane-type triterpenoid biosynthesis in plants. We dissect the proposed enzymatic steps, from the cyclization of 2,3-oxidosqualene to the intricate tailoring reactions that form the final structure. This document offers detailed, representative experimental protocols for the characterization of the key enzyme families involved, quantitative data from homologous systems to serve as a benchmark, and logical diagrams to visualize the proposed metabolic network and experimental workflows. This guide is intended to be a foundational resource for researchers aiming to unravel the complete biosynthesis of this compound and harness its therapeutic potential.

Introduction

Triterpenoids are a vast and structurally diverse class of plant secondary metabolites with a wide range of biological activities. This compound, a member of the oleanane-type pentacyclic triterpenoids, is primarily isolated from Lantana camara. Its complex structure, featuring a C-3 hydroxyl group, a C-22 esterified with a β,β-dimethylacryloyl moiety, a C-28 carboxylic acid, and a unique 3,25-epoxy bridge, suggests a sophisticated biosynthetic origin. Understanding the enzymatic machinery responsible for its synthesis is paramount for its sustainable production through metabolic engineering and for the potential discovery of novel biocatalysts for drug development.

This guide synthesizes the current understanding of triterpenoid biosynthesis to propose a detailed pathway for this compound. It is structured to provide researchers with the necessary theoretical framework and practical methodologies to investigate this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene. The pathway can be conceptually divided into three main stages:

-

Stage 1: Carbon Skeleton Formation: Cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane scaffold.

-

Stage 2: Oxidative Modifications: A series of regio- and stereospecific oxidations catalyzed by cytochrome P450 monooxygenases (CYPs).

-

Stage 3: Acylation: Esterification of a hydroxyl group with a specific acyl-CoA donor.

The proposed pathway is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway of this compound from 2,3-Oxidosqualene.

Stage 1: Formation of the β-Amyrin Skeleton

The biosynthesis of all oleanane-type triterpenoids begins with the cyclization of the linear precursor, 2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Specifically, for the formation of the oleanane skeleton, β-amyrin synthase (bAS) is the key enzyme.

-

Enzyme: β-Amyrin Synthase (bAS)

-

Substrate: (3S)-2,3-Epoxy-2,3-dihydrosqualene

-

Product: β-Amyrin

-

Mechanism: The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cyclization and rearrangement reactions to yield the pentacyclic β-amyrin.

Stage 2: Oxidative Tailoring by Cytochrome P450s

Following the formation of the β-amyrin backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) . These enzymes are heme-thiolate proteins that typically require a partnering NADPH-cytochrome P450 reductase (CPR) for electron transfer. The CYP716 family is particularly known for its role in triterpenoid oxidation.

-

C-28 Oxidation to Oleanolic Acid: The methyl group at the C-28 position of β-amyrin is sequentially oxidized to a carboxylic acid. This is often a three-step process (alcohol, aldehyde, then carboxylic acid) catalyzed by a single multifunctional CYP enzyme.

-

Putative Enzyme: CYP716A subfamily member

-

Intermediate: Erythrodiol (28-hydroxy-β-amyrin)

-

Product: Oleanolic Acid

-

-

Formation of the 3,25-Epoxy Bridge: A key structural feature of this compound is the ether linkage between C-3 and C-25. This is hypothesized to be formed through the action of a specific CYP that could catalyze an intramolecular cyclization. This may proceed via hydroxylation at C-25 followed by dehydration.

-

Putative Enzyme: A specialized Cytochrome P450 (potential for a novel subfamily)

-

Substrate: Oleanolic Acid

-

Product: 3,25-epoxy-Oleanolic Acid

-

-

Hydroxylation at C-22: The introduction of a hydroxyl group at the C-22 position is another critical step.

-

Putative Enzyme: Cytochrome P450 hydroxylase

-

Substrate: 3,25-epoxy-Oleanolic Acid

-

Product: Lantanolic Acid (22-hydroxy-3,25-epoxy-oleanolic acid)

-

Stage 3: Acylation at C-22

The final proposed step is the esterification of the C-22 hydroxyl group with a β,β-dimethylacryloyl moiety. This reaction is likely catalyzed by a triterpene acyltransferase (TAT) , which utilizes an activated acyl donor, typically an acyl-CoA.

-

Putative Enzyme: Triterpene Acyltransferase (TAT), potentially from the BAHD or MBOAT family.

-

Substrate: Lantanolic Acid

-

Acyl Donor: β,β-Dimethylacryloyl-CoA

-

Product: this compound

Quantitative Data

As the enzymes for this compound biosynthesis have not been characterized, the following tables present representative kinetic data from homologous enzymes involved in the biosynthesis of other triterpenoids. This data serves as a valuable reference for future enzyme characterization studies.

Table 1: Kinetic Parameters of β-Amyrin Synthases

| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Panax ginseng | 2,3-Oxidosqualene | 25 | 120 | Fictional, representative value |

| Glycyrrhiza glabra | 2,3-Oxidosqualene | 30 | 150 | Fictional, representative value |

| Arabidopsis thaliana | 2,3-Oxidosqualene | 20 | 100 | Fictional, representative value |

Table 2: Kinetic Parameters of Triterpenoid-Modifying Cytochrome P450s

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| Medicago truncatula CYP716A12 | β-Amyrin | 15 | 0.5 | Fictional, representative value |

| Vitis vinifera CYP716A15 | β-Amyrin | 22 | 0.3 | Fictional, representative value |

| Glycyrrhiza uralensis CYP88D6 | β-Amyrin | 18 | 0.8 | Fictional, representative value |

Table 3: Kinetic Parameters of Triterpene Acyltransferases

| Enzyme | Substrate | Acyl-CoA Donor | Km (Substrate, µM) | Km (Acyl-CoA, µM) | Reference |

| Arabidopsis thaliana THAA1 | Thalianol | Acetyl-CoA | 5 | 10 | Fictional, representative value |

| Solanum lycopersicum SlTAT1 | β-Amyrin | Lauroyl-CoA | 12 | 25 | Fictional, representative value |

| Lactuca sativa LsTAT1 | Taraxasterol | Acetyl-CoA | 8 | 15 | Fictional, representative value |

Experimental Protocols

This section provides detailed, representative protocols for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Heterologous Expression of Candidate Enzymes in Saccharomyces cerevisiae

S. cerevisiae is a powerful eukaryotic host for expressing plant-derived enzymes, particularly membrane-bound proteins like CYPs.

Workflow Diagram:

Caption: Workflow for heterologous expression of candidate enzymes.

Protocol:

-

Gene Identification and Cloning:

-

Identify candidate genes for bAS, CYPs, and TATs from a Lantana camara transcriptome database based on homology to known triterpenoid biosynthetic genes.

-

Synthesize the full-length cDNA of the candidate genes.

-

Amplify the coding sequences by PCR using high-fidelity DNA polymerase.

-

Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Culture:

-

Transform a suitable S. cerevisiae strain (e.g., WAT11, which co-expresses an Arabidopsis thaliana CPR) with the expression constructs using the lithium acetate method.

-

Select positive transformants on appropriate synthetic defined medium lacking the auxotrophic marker.

-

Grow a pre-culture of the transformed yeast in selective medium with glucose.

-

Inoculate the main culture in selective medium with galactose to induce protein expression.

-

-

Microsome Isolation (for CYPs):

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cell pellet in TEK buffer with protease inhibitors and disrupt the cells using glass beads and vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

In Vitro Enzyme Assays

Workflow Diagram:

Caption: General workflow for in vitro enzyme assays.

Protocol for a Cytochrome P450 Assay:

-

Reaction Setup:

-

In a glass vial, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

2 mM NADPH

-

The triterpenoid substrate (e.g., 50 µM β-amyrin dissolved in a minimal volume of DMSO)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the microsomal preparation containing the heterologously expressed CYP and CPR.

-

Incubate for a specific time (e.g., 1-2 hours) with shaking.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic (upper) phase and repeat the extraction.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Product Identification by GC-MS

Protocol:

-

Derivatization:

-

Resuspend the dried extract from the enzyme assay in a derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters. This increases volatility for GC analysis.

-

Incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature gradient to separate the compounds.

-

Acquire mass spectra in full scan mode.

-

-

Data Analysis:

-

Identify the products by comparing their retention times and mass fragmentation patterns with those of authentic standards (if available) or by interpreting the mass spectra.

-

Conclusion

While the complete biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust, evidence-based framework for its investigation. The proposed pathway, based on the well-characterized biosynthesis of other oleanane triterpenoids, offers a clear roadmap for future research. The detailed experimental protocols and representative quantitative data herein are intended to equip researchers with the necessary tools to identify and characterize the novel enzymes that forge the unique chemical structure of this compound. Elucidating this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable triterpenoids.

A Technical Guide to the Spectroscopic Data of Lantanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Lantanilic acid, a pentacyclic triterpenoid isolated from Lantana camara. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for the isolation and characterization of this compound are also included.

Chemical Structure

This compound (C₃₅H₅₂O₆) is an oleanane-type triterpene with a molecular weight of 568.8 g/mol .[1]

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through the comprehensive analysis of its NMR and MS data.[2][3]

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data of this compound [2]

| Proton Position | Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J Hz) |

| H-12 | 5.37 | m |

| H-18 | 3.04 | dd, J = 13.8, 4.0 |

| H-23 | 1.03 | s |

| H-24 | 0.96 | s |

| H-25a | 3.88 | dd, J = 9.1, 3.2 |

| H-25b | 4.25 | dd, J = 9.1, 3.2 |

| H-26 | 0.77 | s |

| H-27 | 1.16 | s |

| H-29 | 0.88 | s |

| H-30 | 1.01 | s |

| H-2' | 5.57 | m |

| H-4' | 1.85 | d, J = 1.1 |

| H-5' | 2.14 | d, J = 1.1 |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data of this compound [2]

| Carbon Position | Chemical Shift (δ ppm) |

| 1' | 165.5 |

| 2' | 116.0 |

| 3' | 157.5 |

| 4' | 27.5 |

| 5' | 20.3 |

| 28 | 177.2 |

| 29 | 33.8 |

| 30 | 26.3 |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound reveals a molecular formula of C₃₅H₅₂O₆.[1] The ¹³C NMR spectrum showed 36 carbon resonances, including a carbonyl carbon at δ 165.3 and a carboxylic acid group at δ 177.3.[2]

Experimental Protocols

The following protocols describe the methodology used for the isolation and spectroscopic analysis of this compound from Lantana camara leaves.[2]

1. Plant Material Collection and Preparation

-

Leaves of Lantana camara were collected and washed with distilled water to remove any debris.

-

The leaves were then oven-dried at 45°C and ground into a coarse powder.[2]

2. Extraction and Isolation

-

Approximately 22 g of the dried leaf powder was soaked in 100% ethyl acetate.

-

The extract was concentrated using a rotary evaporator at 45°C.

-

The resulting crude extract was subjected to column chromatography over a silica gel 60 column (230-400 mesh).

-

Isocratic elution was performed using a solvent system of n-hexane and ethyl acetate (80:20).

-

A total of 47 fractions (100 ml each) were collected.

-

Fraction 9, upon evaporation at room temperature, yielded clear crystals which were washed with the same solvent system to afford pure this compound.[2]

3. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[2]

-

Mass Spectrometry: Mass spectroscopic data was acquired to determine the molecular formula and fragmentation pattern of the isolated compound.[2]

Experimental Workflow

The following diagram illustrates the key stages in the isolation and identification of this compound.

Caption: Workflow for the isolation and characterization of this compound.

References

In Vitro Cytotoxic Activity of Lantanilic Acid: A Technical Overview

Disclaimer: Scientific literature extensively documents the cytotoxic properties of extracts from the Lantana camara plant and its major triterpenoid constituents, such as Lantadene A and Oleanonic acid. However, specific data on the in vitro cytotoxic activity of isolated Lantanilic acid against human cancer cell lines is notably scarce in publicly available research. Preliminary studies using the non-specific Brine Shrimp Lethality Test have indicated potential cytotoxicity, with a reported LC50 of 27.9 µg/mL for this compound. This guide, therefore, synthesizes the available information on related compounds from Lantana camara to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathways described are based on established methodologies for similar natural products and should be considered as a framework for future investigation into the specific activity of this compound.

Quantitative Data on Cytotoxic Activity of Lantana camara Triterpenoids

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Lantadene A | LNCaP | Prostate Cancer | 208.4 µg/mL | [1] |

| Oleanonic Acid | A375 | Malignant Cutaneous Melanoma | Promising Activity | [2] |

| Hep-2 | Epidermoid Laryngeal Carcinoma | Not Specified | [2] | |

| U937 | Lymphoma | Not Specified | [2] |

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro cytotoxic activity of a compound like this compound, based on standard practices in the field.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a normal cell line like HEK293 for assessing selectivity) are procured from a reputable cell bank.

-

Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium to achieve the desired final concentrations. The cells are then treated with these concentrations for 24, 48, or 72 hours. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

-

MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other pentacyclic triterpenoids, this compound may induce apoptosis through the intrinsic pathway. The following diagram illustrates a hypothetical signaling cascade.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

References

Lantanilic Acid: A Comprehensive Technical Review of its Discovery, Properties, and Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a naturally occurring pentacyclic triterpenoid isolated from the invasive plant species Lantana camara, has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the discovery and historical background of this compound, alongside a compilation of its reported biological activities. Detailed experimental protocols for its isolation and purification are provided, and quantitative data from various bioassays are systematically presented in tabular format. Furthermore, this document elucidates the potential mechanisms of action of this compound through signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers exploring its therapeutic potential.

Discovery and Historical Background

This compound is a prominent member of the vast family of phytochemicals found in Lantana camara, a flowering shrub of the Verbenaceae family.[1] While the plant has a long history of use in traditional medicine for treating a variety of ailments including cancer, skin diseases, and infections, the scientific investigation into its chemical constituents is a more recent endeavor.[2]

The initial isolation and characterization of this compound can be traced back to the pioneering work of Siddiqui et al. in 1995, who identified it as a novel pentacyclic triterpenoid from the aerial parts of the plant.[3] This discovery was a significant contribution to the understanding of the complex phytochemistry of Lantana camara, which is known to produce a diverse array of secondary metabolites, including other triterpenoids, flavonoids, and essential oils.[1][4][5] Subsequent studies by various research groups have further confirmed the presence of this compound in different parts of the plant and have focused on elucidating its biological activities.[6] The continued interest in this compound and other compounds from Lantana camara is driven by the search for new therapeutic agents from natural sources.[7][8]

Physicochemical Properties

This compound is classified as an oleanane-type triterpene.[9] A comprehensive summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₅H₅₂O₆ |

| Molecular Weight | 568.79 g/mol |

| Appearance | White amorphous powder |

| Melting Point | 306–307 °C |

| Key Spectroscopic Features | ¹H-NMR and ¹³C-NMR data are available in the literature for structural confirmation. |

Experimental Protocols

Isolation and Purification of this compound from Lantana camara

The following protocol is a generalized procedure based on methodologies reported in the scientific literature. Researchers may need to optimize certain parameters based on the specific plant material and available equipment.

Objective: To isolate and purify this compound from the dried leaves of Lantana camara.

Materials and Reagents:

-

Dried and powdered leaves of Lantana camara

-

Methanol (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Pre-coated silica gel TLC plates (GF₂₅₄)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Macerate the dried and powdered leaves of Lantana camara in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

-

Collect the ethyl acetate fraction, which is typically enriched with triterpenoids.

-

-

Chromatographic Separation:

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

-

Visualize the spots on the TLC plates under UV light or by spraying with a suitable reagent (e.g., ceric sulfate spray followed by heating).

-

-

Purification and Identification:

-

Pool the fractions containing the compound of interest (based on TLC analysis) and concentrate them.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data.

-

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities. The following tables summarize the quantitative data from various studies.

Nematicidal Activity

| Compound | Concentration | Target Organism | Mortality (%) | Reference |

| This compound | 0.5% | Meloidogyne incognita | 98 | [6][10] |

| Camaric acid | 0.5% | Meloidogyne incognita | 95 | [6][10] |

| Oleanolic acid | 0.5% | Meloidogyne incognita | 70 | [6][10] |

| Furadan (control) | 0.5% | Meloidogyne incognita | 100 | [6][10] |

Antimicrobial Activity

Antibacterial Activity (Zone of Inhibition in mm)

| Compound | Concentration (µg/mL) | S. aureus | E. coli | P. aeruginosa | S. epidermis | Reference |

| This compound | 500 | 1.7 | Inactive | Inactive | Inactive | [11] |

Antifungal Activity (Zone of Inhibition in mm)

| Compound | Concentration (µg/mL) | C. albicans | Reference |

| This compound | 500 | 9.3 | [11] |

| This compound | 250 | 8.3 | [11] |

| This compound | 125 | 4.6 | [11] |

Cytotoxic Activity

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| This compound | Brine shrimp larvae (BSLT) | 27.9 | [11] |

| Lantadene B | MCF-7 (Breast cancer) | 112.2 | [12] |

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on studies of related pentacyclic triterpenoids, some potential pathways can be proposed.

The antimicrobial activity of terpenoids is often attributed to their lipophilic nature, which allows them to disrupt the integrity of microbial cell membranes.[11] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

In the context of anticancer activity, pentacyclic triterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] This process is often initiated through the intrinsic or mitochondrial pathway. It is hypothesized that this compound may modulate the expression of key regulatory proteins in the Bcl-2 family, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.[14] This shift in the Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3), the executioner enzymes of apoptosis.[12]

Figure 2: Proposed apoptotic signaling pathway of this compound.

Conclusion and Future Directions

This compound, a pentacyclic triterpenoid from Lantana camara, has demonstrated a spectrum of promising biological activities, including nematicidal, antimicrobial, and cytotoxic effects. This technical guide has provided a comprehensive overview of its discovery, methods for its isolation, and a summary of its bioactivities. The proposed mechanisms of action, centered on cell membrane disruption and induction of apoptosis, offer a foundation for further mechanistic studies.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific protein targets of this compound will be crucial for a deeper understanding of its mechanism of action.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, in vivo studies are necessary to evaluate the therapeutic potential and toxicological profile of this compound in animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent bioactivity screening could lead to the development of more potent and selective therapeutic agents.

-

Synergistic Studies: Investigating the potential synergistic effects of this compound with existing drugs could open new avenues for combination therapies.

The continued exploration of this compound holds significant promise for the development of new drugs for a variety of diseases.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. tpt.scione.com [tpt.scione.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. pharmajournal.net [pharmajournal.net]

- 5. ijrpr.com [ijrpr.com]

- 6. Pentacyclic triterpenoids from the aerial parts of Lantana camara and their nematicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive triterpenoids from Lantana camara showing anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rjpponline.org [rjpponline.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antioxidant Activity Potential of Lantadene A, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]

Lantanilic Acid: A Comprehensive Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid, a pentacyclic triterpenoid of the oleanane class, has garnered scientific interest for its diverse biological activities, including nematicidal and antiparasitic properties. This technical guide provides an in-depth overview of the natural sources, abundance, and proposed biosynthetic pathway of this compound. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Sources and Abundance

This compound is a specialized metabolite found within the plant kingdom, primarily in species of the Verbenaceae family.

Primary Natural Sources:

-

Lantana camara : The most significant and well-documented source of this compound is the leaves of Lantana camara, a flowering shrub native to the American tropics. It has been reported to be a major constituent of the leaves of this plant[1].

-

Lantana cujabensis : This species is also a known source of this compound.

-

Lippia turbinata : this compound has been identified in this species of flowering plant.

Abundance in Lantana camara

Quantitative analysis of this compound in Lantana camara is crucial for evaluating its potential as a viable source for isolation and further research. A key study provides valuable data on its yield:

| Plant Material | Dry Weight of Plant Material (kg) | Yield of this compound (mg) | Abundance (mg/g of dry weight) |

| Leaves of Lantana camara (yellow flowering taxa) | 11.9 | 5120 | ~0.43 |

Table 1: Quantitative Abundance of this compound in Lantana camara.[2]

This data highlights that the leaves of Lantana camara are a rich source of this compound, making them a primary target for isolation.

Proposed Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for oleanane-type triterpenoids, originating from the cyclization of 2,3-oxidosqualene. While the specific enzymes in Lantana camara have not been fully elucidated, a putative pathway can be constructed based on the known steps in triterpenoid biosynthesis and the structure of this compound.

The biosynthesis begins with the ubiquitous isoprenoid pathway, leading to the formation of 2,3-oxidosqualene. The key committed step is the cyclization of this precursor to form the pentacyclic oleanane skeleton.

Key Enzymatic Steps:

-

β-Amyrin Synthase: An oxidosqualene cyclase (OSC) catalyzes the cyclization of 2,3-oxidosqualene to form the initial oleanane backbone, β-amyrin[3].

-

Hydroxylation: Cytochrome P450 monooxygenases are responsible for the hydroxylation of the β-amyrin skeleton at the C-3 and C-22 positions. The stereospecificity of these hydroxylations (3α and 22β) is a critical determinant of the final structure.

-

Epoxidation: An epoxidase enzyme is proposed to catalyze the formation of the 3,25-epoxy bridge.

-

Acylation: An acyltransferase enzyme facilitates the esterification of the 22β-hydroxyl group with β,β-dimethylacryloyl-CoA to form the final this compound molecule.

Experimental Protocols

Isolation of this compound from Lantana camara Leaves

The following protocol is based on a successful reported isolation method[2][4].

1. Plant Material and Extraction:

-

Air-dry the leaves of Lantana camara at room temperature.

-

Grind the dried leaves into a coarse powder.

-

Extract the powdered leaves with methanol under reflux.

-

Concentrate the methanol extract in vacuo to obtain a residue.

-

Suspend the residue in water and perform a liquid-liquid extraction with ethyl acetate.

-

Collect the ethyl acetate fraction and concentrate it to dryness.

2. Chromatographic Purification:

-

Subject the ethyl acetate extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and acetone of increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound.

-

Perform further purification of the this compound-rich fractions by repeated column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane-acetone) to yield pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the quantification of oleanane triterpenoids can be adapted for this compound.

1. Sample Preparation:

-

Prepare a standard stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Extract a known weight of dried and powdered Lantana camara leaves with methanol.

-

Filter the extract and dilute it to a known volume.

2. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for triterpenoid analysis. The gradient program should be optimized for the separation of this compound from other co-eluting compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan of the pure compound should be performed).

-

Injection Volume: 10-20 µL.

3. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Inject the plant extract sample and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the extract using the calibration curve.

-

Express the final abundance as mg of this compound per gram of dry plant material.

Conclusion

This technical guide consolidates the current knowledge on the natural sources, abundance, and proposed biosynthesis of this compound. Lantana camara leaves have been identified as a significant source of this bioactive triterpenoid. The provided experimental protocols offer a foundation for the isolation and quantification of this compound, facilitating further research into its pharmacological properties and potential applications in drug development. Future studies focusing on the elucidation of the specific enzymes involved in its biosynthetic pathway will be crucial for enabling biotechnological production approaches.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Lantanilic Acid

This document provides a comprehensive guide for the determination of Lantanilic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocols outlined are intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a pentacyclic triterpenoid found in various plant species, notably Lantana camara.[1] It has garnered scientific interest due to its potential biological activities, including antimicrobial and cytotoxic properties.[2] Accurate and reliable quantification of this compound is essential for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies.

This application note details a proposed RP-HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation guidelines based on the International Council for Harmonisation (ICH) principles.[3][4]

Physicochemical Properties of this compound

-

Molecular Formula: C₃₅H₅₂O₆[5]

-

Molecular Weight: 568.8 g/mol [5]

-

Structure: this compound possesses a complex triterpenoid skeleton with a carboxylic acid group and a chromophore (an α,β-unsaturated ester), which allows for UV detection.[1][5]

-

Solubility: As a lipophilic molecule, it is expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate.[2]

Proposed HPLC Method

Based on the physicochemical properties of this compound, a reversed-phase HPLC method is proposed. The non-polar stationary phase will interact with the lipophilic triterpenoid structure, and a polar mobile phase will be used for elution. The acidic nature of the molecule necessitates the use of an acidified mobile phase to ensure consistent protonation and good peak shape.

3.1. Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in Table 1.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC System with UV/Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric Acid in Water |

| Gradient Elution | 0-20 min: 70-90% A20-25 min: 90% A25-30 min: 70% A (Return to initial) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Diluent | Methanol or Acetonitrile |

3.2. Rationale for Parameter Selection

-

Column (Stationary Phase): A C18 column is a common choice for the separation of non-polar compounds like triterpenoids.[6]

-

Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The addition of phosphoric acid to the aqueous phase suppresses the ionization of the carboxylic acid group on this compound, leading to a more retained and symmetrical peak.[6][7]

-

Detection: The α,β-unsaturated ester moiety in the this compound structure is expected to have a UV absorbance maximum around 220 nm.[8]

Experimental Protocols

4.1. Preparation of Solutions

-

Mobile Phase Preparation:

-

To prepare Mobile Phase B, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

-

Filter both Mobile Phase A (Acetonitrile) and Mobile Phase B through a 0.45 µm membrane filter before use.[7]

-

Degas the mobile phases using an ultrasonic bath or an online degasser.

-

-

Standard Stock Solution Preparation (1000 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the diluent (methanol) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

-

4.2. Sample Preparation (from Lantana camara leaves)

-

Drying and Grinding: Dry the plant leaves at 40-50°C and grind them into a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered plant material.

-

Transfer to a flask and add 20 mL of ethyl acetate.

-

Perform extraction using ultrasonication for 30 minutes at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates.

-

-

Solvent Evaporation: Evaporate the combined ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution and Filtration:

Method Validation Protocol

The proposed analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][8]

5.1. Validation Parameters and Acceptance Criteria

The key validation parameters and their typical acceptance criteria are summarized in Table 2.

| Parameter | Objective | Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). | The peak for this compound should be pure and well-resolved from other peaks. No interference at the retention time of the analyte in the blank. |

| Linearity & Range | To establish a linear relationship between concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999.[8] |

| Accuracy | To determine the closeness of the test results to the true value. Assessed by recovery studies at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. |

| Precision | To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%.[3] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of approximately 3:1.[3] |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of approximately 10:1.[3] |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C). | RSD of results should remain ≤ 2.0%. |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample collection to final data analysis.

Conclusion

The proposed reversed-phase HPLC method provides a robust framework for the reliable identification and quantification of this compound in various samples, particularly from plant extracts. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection at 220 nm, is expected to yield excellent separation and sensitivity. Adherence to the detailed protocols for sample preparation and method validation will ensure the generation of accurate, precise, and reproducible data for research and quality control applications.

References

- 1. banglajol.info [banglajol.info]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pharmtech.com [pharmtech.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. This compound | C35H52O6 | CID 101316804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nacalai.com [nacalai.com]

- 10. youtube.com [youtube.com]

Lantanilic Acid: A Potential Antifungal Agent - Application Notes and Protocols

For Research Use Only.

Introduction

Lantanilic acid, a triterpenoid compound isolated from the plant Lantana camara, has demonstrated notable antifungal properties, particularly against the opportunistic yeast pathogen Candida albicans.[1][2] As a member of the triterpenoid class of natural products, this compound represents a promising scaffold for the development of novel antifungal therapeutics. This document provides an overview of the current understanding of this compound's antifungal activity, its putative mechanism of action, and detailed protocols for its investigation in a research setting.

Antifungal Spectrum and Efficacy

Current research has primarily focused on the activity of this compound against Candida albicans. In vitro studies have shown that this compound exhibits significant antifungal activity against this pathogen.[1]

Data Presentation

The antifungal efficacy of this compound against Candida albicans has been quantified using the disk diffusion method, which measures the zone of growth inhibition around a disk impregnated with the test compound.

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

| Concentration (µg/mL) | Zone of Inhibition (mm) |

| 500 | 9.3 |

| 250 | 8.3 |

| 125 | 4.6 |

Data sourced from a study by Suryati et al.[1]

Note: At present, there is limited publicly available data on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans. Furthermore, studies investigating the antifungal activity of this compound against other fungal pathogens, such as Aspergillus fumigatus, are not currently available in the public domain. There is also a lack of published in vivo studies evaluating the efficacy of this compound in animal models of fungal infection.

Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been fully elucidated. However, based on its chemical structure as a triterpenoid, a plausible mechanism is the disruption of the fungal cell membrane.[1] Triterpenoids are known for their lipophilic nature, which can facilitate their insertion into the lipid bilayer of the cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

Another potential mechanism, by analogy with other triterpenoid antifungals like ibrexafungerp, is the inhibition of (1→3)-β-D-glucan synthase.[3][4][5] This enzyme is critical for the synthesis of β-glucan, an essential component of the fungal cell wall. Inhibition of this enzyme would weaken the cell wall, rendering the fungus susceptible to osmotic stress and lysis.

Hypothetical Signaling Pathway

Caption: Hypothetical mechanisms of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal potential of this compound.

Protocol 1: Disk Diffusion Assay for Antifungal Susceptibility Testing

This protocol is adapted from the methodology described in the study by Suryati et al.[1]

Objective: To qualitatively assess the antifungal activity of this compound against a target fungal strain.

Materials:

-

This compound

-

Target fungal strain (e.g., Candida albicans)

-

Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar)

-

Sterile petri dishes

-

Sterile filter paper disks (6 mm diameter)

-

Solvent for this compound (e.g., DMSO or ethanol)

-

Positive control antifungal agent (e.g., fluconazole)

-

Negative control (solvent alone)

-

Sterile saline solution (0.85% NaCl)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare Fungal Inoculum:

-

Culture the fungal strain on an agar plate.

-

Prepare a fungal suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Prepare Agar Plates:

-

Pour molten agar into sterile petri dishes and allow them to solidify.

-

Using a sterile cotton swab, evenly streak the fungal inoculum over the entire surface of the agar plates.

-

-

Prepare this compound Disks:

-

Prepare stock solutions of this compound in the chosen solvent at various concentrations (e.g., 125, 250, 500 µg/mL).

-

Impregnate sterile filter paper disks with a known volume (e.g., 10 µL) of each this compound solution.

-

Prepare positive control disks (e.g., fluconazole) and negative control disks (solvent only).

-

Allow the solvent to evaporate from the disks in a sterile environment.

-

-

Plate Disks and Incubate:

-

Carefully place the impregnated disks onto the surface of the inoculated agar plates.

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Measure Zones of Inhibition:

-

After incubation, measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

-

Experimental Workflow

References

Application Notes and Protocols: Synthesis of Lantanilic Acid Derivatives for Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel Lantanilic acid derivatives. This compound, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated notable antimicrobial and antifungal properties.[1] This document outlines protocols for the chemical modification of this compound to potentially enhance its therapeutic activity, based on established methods for structurally related triterpenoids.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid that has been investigated for its biological activities. It has shown activity against Staphylococcus aureus and has been noted to be particularly effective against the fungus Candida albicans.[1] The lipophilic nature of triterpenoids like this compound is believed to contribute to their antimicrobial effects by disrupting microbial cell membranes.[1] The core structure of this compound presents key functional groups, specifically a C-28 carboxylic acid and a C-3 hydroxyl group, that are amenable to chemical modification to generate derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

Proposed Synthesis of this compound Derivatives

The following protocols are proposed for the synthesis of this compound derivatives based on established methodologies for the derivatization of other pentacyclic triterpenoids. Researchers should adapt and optimize these methods for this compound.

General Experimental Workflow

The synthesis of this compound derivatives can be conceptualized in a straightforward workflow, from the isolation of the parent compound to the synthesis and subsequent biological evaluation of the novel derivatives.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Protocol 1: Synthesis of this compound Esters (C-28 Modification)

Esterification of the C-28 carboxylic acid can enhance the lipophilicity of this compound, potentially improving its ability to penetrate microbial cell membranes.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol, propanol)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure (using Thionyl Chloride):

-

Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and add the desired alcohol (1.5 equivalents) and triethylamine (2 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with the addition of water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified ester by NMR and mass spectrometry.

Protocol 2: Synthesis of this compound Amides (C-28 Modification)

Amide derivatives can be synthesized to introduce new functional groups and alter the polarity and hydrogen bonding capabilities of the molecule.

Materials:

-

This compound

-

Amine of choice (e.g., benzylamine, morpholine)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous dimethylformamide (DMF)

-

DIPEA

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

-

Add the desired amine (1.2 equivalents), HBTU (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate and wash thoroughly with water.

-

Dry the crude product under vacuum.

-

Purify the crude amide by silica gel column chromatography.

-

Characterize the purified amide by NMR and mass spectrometry.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific data for this compound derivatives is not yet available in the literature, we can extrapolate potential enhancements in activity based on studies of other pentacyclic triterpenoids. The following table summarizes the known activity of this compound and the hypothesized activity of its derivatives.

| Compound | Structure | Target Organism | Activity Metric | Reported/Hypothesized Value | Reference/Rationale |

| This compound | Parent Compound | Staphylococcus aureus | Zone of Inhibition | 1.7 mm @ 500 µg/mL | [1] |

| Candida albicans | Zone of Inhibition | 9.3 mm @ 500 µg/mL | [1] | ||

| Proposed this compound Methyl Ester | C-28 Methyl Ester | S. aureus, C. albicans | MIC/Zone of Inhibition | Potentially enhanced activity | Increased lipophilicity may improve cell membrane penetration. |

| Proposed this compound Benzylamide | C-28 Benzylamide | S. aureus, C. albicans | MIC/Zone of Inhibition | Potentially enhanced activity | Introduction of an aromatic moiety can contribute to antimicrobial effects. |

| Proposed 3-O-Acetyl this compound | C-3 Acetyl Ester | S. aureus, C. albicans | MIC/Zone of Inhibition | Activity may vary | Acetylation of the C-3 hydroxyl can alter solubility and interaction with cellular targets. |

Potential Signaling Pathway Involvement

The precise signaling pathways affected by this compound are not yet elucidated. However, based on its structural class, a likely mechanism of action involves the disruption of microbial cell membranes. Pentacyclic triterpenoids are known to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This general mechanism is depicted below.

Caption: Plausible mechanism of action for this compound derivatives via membrane disruption.

Conclusion

The synthesis of this compound derivatives presents a promising avenue for the development of new antimicrobial and antifungal agents. The protocols outlined in these application notes provide a foundation for researchers to explore the chemical space around this natural product. Further investigation into the structure-activity relationships and the specific molecular targets of these novel compounds will be crucial for advancing their therapeutic potential.

References

Application Notes and Protocols: Lantanilic Acid Formulation for Topical Application

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Lantanilic acid is a naturally occurring pentacyclic triterpenoid with limited publicly available research on its specific topical applications and biological activity. The following application notes and protocols are based on established methodologies for similar compounds and are intended to provide a foundational framework for the research and development of this compound formulations. All quantitative data presented are illustrative and should be empirically verified.

Introduction

This compound is a pentacyclic triterpenoid found in plant species such as Lantana cujabensis and Lippia turbinata.[1] Plants from these genera have been used in traditional medicine for various skin conditions, suggesting that their constituents may possess beneficial dermatological properties.[2][3] Pentacyclic triterpenes as a class are known for their anti-inflammatory properties, often attributed to their modulation of key signaling pathways involved in the inflammatory response.[4][5][6]

Given its chemical structure and the ethnobotanical background of its source plants, this compound presents a promising candidate for development as a topical agent for inflammatory skin disorders. However, like many triterpenoids, its hydrophobicity may pose formulation challenges. This document provides an overview of potential formulation strategies, detailed experimental protocols for evaluation, and a hypothetical mechanism of action to guide further research.

Formulation Development for Topical Delivery

The successful topical delivery of this compound will depend on a formulation that enhances its solubility, stability, and permeation through the skin barrier. Due to its lipophilic nature, formulation strategies should focus on incorporating it into a suitable vehicle.

2.1. Ointments and Creams: Ointments, being lipid-based, can be a straightforward option for solubilizing this compound. Creams, which are emulsions of oil and water, offer a more cosmetically elegant alternative and can be tailored to be either oil-in-water (O/W) or water-in-oil (W/O) to modulate drug release and skin feel.

2.2. Gels: Hydrogels can be formulated to incorporate this compound with the use of co-solvents or penetration enhancers. They are generally non-greasy and have a cooling effect.

2.3. Nanocarriers: Advanced delivery systems like liposomes, niosomes, or solid lipid nanoparticles (SLNs) can encapsulate this compound, potentially improving its stability, solubility, and skin penetration while allowing for controlled release.

Data Presentation: Illustrative Formulation and Preclinical Data

The following tables present illustrative data for a hypothetical 1% this compound cream formulation. This data is based on typical results for topical formulations of similar triterpenoids and should be used as a benchmark for experimental work.

Table 1: Physicochemical Properties of a Hypothetical 1% this compound Cream

| Parameter | Specification | Illustrative Value |

| Appearance | Homogeneous, white to off-white cream | Conforms |

| pH | 4.5 - 6.5 | 5.8 |

| Viscosity (cP at 25°C) | 20,000 - 50,000 | 35,000 |

| Drug Content (%) | 95.0 - 105.0 | 99.2% |

| Particle Size (µm) | < 50 | 15.6 |

Table 2: Illustrative In Vitro Skin Permeation Data (Franz Diffusion Cell)

| Time (hours) | Cumulative Amount Permeated (µg/cm²) | Flux (µg/cm²/h) |

| 2 | 0.15 | 0.075 |

| 4 | 0.35 | 0.100 |

| 8 | 0.85 | 0.125 |

| 12 | 1.50 | 0.163 |

| 24 | 4.20 | 0.225 |

Table 3: Illustrative In Vitro Anti-inflammatory Activity

| Assay | Test Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 1 | 15.2 | 25.8 |

| in LPS-stimulated RAW 264.7 cells | 10 | 45.8 | |

| 25 | 88.9 | ||

| 50 | 95.1 | ||

| TNF-α Release | 1 | 12.5 | 30.2 |

| 10 | 40.1 | ||

| 25 | 82.3 | ||

| 50 | 92.7 |

Experimental Protocols

4.1. Protocol for Preparation of a 1% this compound Cream (Oil-in-Water)

Materials:

-

This compound (pure compound)

-

Oil Phase: Cetyl alcohol, Stearic acid, Isopropyl myristate

-

Aqueous Phase: Purified water, Glycerin, Propylene glycol

-

Emulsifier: Polysorbate 80

-

Preservative: Phenoxyethanol

-

pH adjuster: Triethanolamine

Procedure:

-

Oil Phase Preparation: In a glass beaker, combine cetyl alcohol, stearic acid, and isopropyl myristate. Heat to 70-75°C until all components are melted and the mixture is uniform.

-

Drug Incorporation: Add the pre-weighed this compound to the heated oil phase and stir until completely dissolved.

-

Aqueous Phase Preparation: In a separate beaker, combine purified water, glycerin, and propylene glycol. Heat to 70-75°C. Add Polysorbate 80 and the preservative, and stir until dissolved.

-

Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed for 5-10 minutes.

-

Cooling: Allow the emulsion to cool to room temperature with gentle, continuous stirring.

-

pH Adjustment: Check the pH and adjust to approximately 5.5-6.0 using triethanolamine.

-

Final Product: Store the cream in an airtight container, protected from light.

4.2. Protocol for In Vitro Skin Permeation Study

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 80)

-

This compound formulation

-

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

-

Skin Preparation: Thaw frozen excised skin and cut it into sections to fit the Franz diffusion cells. Mount the skin on the receptor chamber with the stratum corneum facing the donor chamber.

-

Cell Assembly: Clamp the donor and receptor chambers together and fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the system to equilibrate for 30 minutes.

-

Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

-

Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

-

Data Calculation: Calculate the cumulative amount of this compound permeated per unit area and the steady-state flux.

4.3. Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM cell culture medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess Reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for another 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Reading: After 10 minutes, measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production by this compound compared to the LPS-only control.

Visualization of Pathways and Workflows

5.1. Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which this compound, as a pentacyclic triterpenoid, may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

5.2. Experimental Workflow for Topical Formulation Development

This diagram outlines the logical progression of experiments for the development and evaluation of a topical this compound formulation.

Caption: Experimental workflow for this compound topical formulation development.

References

- 1. Topical Administration of Terpenes Encapsulated in Nanostructured Lipid-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lippia turbinata (Lippia turbinata, Turbinate Lippia, Turbinata Lippia) - Uses, Benefits & Common Names [selinawamucii.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Anti-Inflammatory Actions of Pentacyclic Triterpenes | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

Application Notes & Protocols for the Quantification of Lantanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Lantanilic acid, a bioactive triterpenoid found in Lantana camara. The methodologies outlined are based on established chromatographic techniques and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and its Quantification

This compound is a pentacyclic triterpenoid isolated from the leaves of Lantana camara, a plant known for its diverse medicinal properties.[1][2] Preliminary studies have suggested various biological activities for extracts containing this compound, necessitating the development of robust and reliable analytical methods for its precise quantification in different matrices, including plant material and biological fluids. Accurate quantification is crucial for pharmacokinetic studies, quality control of herbal formulations, and further investigation of its pharmacological effects.

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, which is a widely accessible and reliable technique for the quantification of organic acids and other phytochemicals.[3][4][5][6][7] Additionally, principles of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed for trace-level analysis.

Analytical Technique: HPLC-UV Method

A reversed-phase HPLC-UV method is proposed for the routine quantification of this compound. This method is adapted from established protocols for similar triterpenoid acids and offers a balance of sensitivity, specificity, and accessibility.[8]

2.1. Instrumentation A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable. Data acquisition and processing should be performed using appropriate chromatography software.

2.2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of Solvent A (0.1% phosphoric acid in water) and Solvent B (Methanol or Acetonitrile) is recommended. A suggested gradient is presented in the protocol section.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: this compound, lacking a strong chromophore, should be detected at a low UV wavelength, typically around 210 nm, where carboxyl groups exhibit absorbance.[9]

-

Injection Volume: 20 µL.

2.3. System Suitability Before sample analysis, the chromatographic system should be evaluated for its suitability. This includes multiple injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method for this compound quantification. These values are based on typical performance for similar analytical methods.[5][7]

| Parameter | Expected Value |

| Linearity Range | 1 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% (Intra-day and Inter-day) |

| Retention Time | Approximately 8-12 minutes |

Experimental Protocols

4.1. Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. These solutions will be used to construct the calibration curve.

4.2. Sample Preparation Protocol 1: Extraction from Lantana camara Leaves

This protocol is based on common extraction methods for plant materials.[2][10]

-

Drying and Grinding: Wash fresh Lantana camara leaves with distilled water, air-dry them in the shade, and then grind them into a fine powder.

-

Extraction:

-

Accurately weigh 1 g of the powdered leaf material into a flask.

-

Add 20 mL of methanol (or ethyl acetate, in which this compound is soluble).[2]

-

Perform extraction using sonication for 30 minutes or maceration with shaking for 24 hours.

-

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 5 mL) of the mobile phase.

-

Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4.3. Sample Preparation Protocol 2: Extraction from Plasma

This protocol is designed for the quantification of this compound in a biological matrix like plasma, which is essential for pharmacokinetic studies.[11][12][13]

-

Protein Precipitation:

-

To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (or methanol). This step precipitates plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Final Filtration/Centrifugation: Filter through a 0.22 µm syringe filter or centrifuge at high speed to remove any remaining particulates before transferring to an HPLC vial.

Method Validation Guidelines

The analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose.[14][15][16] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value. It is often assessed by spike-and-recovery experiments.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

6.1. Experimental Workflow for this compound Quantification

Caption: Workflow for the quantification of this compound.

6.2. Signaling Pathway

Currently, there is no well-defined and widely accepted signaling pathway specifically attributed to this compound in the scientific literature. Research into its molecular mechanisms of action is still in the preliminary stages. The primary focus of current research is on its isolation, characterization, and basic biological activities.[1]

High-Sensitivity Analysis: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as determining low concentrations of this compound in complex biological matrices, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended.

-

Ionization: Electrospray Ionization (ESI) in negative mode is expected to be effective for deprotonating the carboxylic acid group of this compound ([M-H]⁻).

-